3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
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Overview
Description
3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is a chemical compound that belongs to the class of oxazole derivatives It is characterized by the presence of a chlorophenyl group attached to the oxazole ring, which is further substituted with a sulfonyl chloride group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride typically involves the reaction of 4-chlorobenzoyl chloride with hydroxylamine to form the corresponding oxime. This intermediate is then cyclized to form the oxazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.
Electrophilic Aromatic Substitution: The chlorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic Aromatic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic conditions.
Major Products Formed
Sulfonamide Derivatives: Formed by the reaction with amines.
Sulfonate Esters: Formed by the reaction with alcohols.
Sulfonothioate Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.
Biological Studies: Used in the study of enzyme inhibition and protein modification.
Industrial Applications: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride involves its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles such as amines, thiols, and hydroxyl groups in biological molecules, leading to the formation of covalent bonds. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromophenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Methylphenyl)-1,2-oxazole-5-sulfonyl chloride
- 3-(4-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride
Uniqueness
3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of the chlorophenyl group, which imparts specific electronic and steric properties. This influences its reactivity and makes it suitable for certain applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C9H5Cl2NO3S |
---|---|
Molecular Weight |
278.11 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C9H5Cl2NO3S/c10-7-3-1-6(2-4-7)8-5-9(15-12-8)16(11,13)14/h1-5H |
InChI Key |
JCZSZDNYNLLUPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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